molecular formula C20H18N4O5 B7433476 Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate

Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate

Cat. No. B7433476
M. Wt: 394.4 g/mol
InChI Key: NJOKCMWQGICTQG-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to inhibit the replication of certain viruses by interfering with viral RNA synthesis. Additionally, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been found to inhibit the replication of certain viruses in vitro. Additionally, it has been found to reduce inflammation in certain conditions.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate in lab experiments include its potential as an anticancer, antiviral, and anti-inflammatory agent. The compound has been found to be effective in inhibiting the growth of cancer cells, inhibiting the replication of certain viruses, and reducing inflammation in certain conditions. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for research on Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate. One direction is to further investigate its mechanism of action to better understand how it inhibits the growth of cancer cells, inhibits the replication of certain viruses, and reduces inflammation. Another direction is to conduct more in vivo studies to determine its potential as a therapeutic agent. Additionally, research could focus on developing more efficient synthesis methods for this compound. Finally, research could focus on developing derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate has been synthesized using several methods, including the reaction of 4-nitrophenol with 3-aminophenylacetic acid, followed by the reaction of the resulting product with ethyl 2-amino-4-methylpyrimidine-5-carboxylate. The compound has also been synthesized using other methods, including the reaction of 4-nitrophenol with 3-amino-4-methylbenzoic acid, followed by the reaction of the resulting product with ethyl 2-amino-4-methylpyrimidine-5-carboxylate.

Scientific Research Applications

Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. The compound has also been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in certain conditions.

properties

IUPAC Name

ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-3-28-19(25)18-12-21-20(22-13(18)2)23-14-5-4-6-17(11-14)29-16-9-7-15(8-10-16)24(26)27/h4-12H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOKCMWQGICTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate

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